Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Description
Thienyl Group Orientation
Electronic Effects
- Resonance Donation : The thienyl sulfur’s lone pairs delocalize into the pyrazine ring, increasing electron density at C6 and C7.
- Hammett Parameters : The 2-thienyl group has a σ$$_p$$ value of +0.12, indicating mild electron-withdrawing character due to inductive effects.
- Methyl Ester Influence : The –COOCH$$_3$$ group at C3 exerts an electron-withdrawing effect (–I), polarizing the triazole ring and enhancing electrophilicity at N2.
Table 2: Substituent Electronic Parameters
| Substituent | Position | σ$$_p$$ (Hammett) | Effect on Core Reactivity |
|---|---|---|---|
| 2-Thienyl | C6 | +0.12 | Electron-withdrawing |
| –COOCH$$_3$$ | C3 | +0.45 | Strong electron-withdrawing |
The interplay between these substituents dictates the compound’s reactivity in further synthetic modifications, such as nucleophilic attacks at C7 or electrophilic substitutions at the thienyl ring.
Properties
IUPAC Name |
methyl 4-oxo-6-thiophen-2-yl-5H-triazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3S/c1-18-11(17)8-9-10(16)12-6(5-15(9)14-13-8)7-3-2-4-19-7/h2-5H,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOYXUKQTYYTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins. This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also leads to the reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
Biological Activity
Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including anticancer effects, anti-inflammatory properties, and enzyme inhibition mechanisms.
- Common Name : this compound
- CAS Number : 1403233-69-1
- Molecular Formula : C10H6N4O3S
- Molecular Weight : 262.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic applications:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was tested against different cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), showing promising results.
Table 1: Anticancer Activity Results
In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
2. Anti-inflammatory Effects
The anti-inflammatory properties of the compound were evaluated using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in inflammation markers.
Table 2: Anti-inflammatory Activity Results
The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
3. Enzyme Inhibition
The compound exhibits notable inhibitory activity against various enzymes relevant to disease processes:
Table 3: Enzyme Inhibition Data
These findings suggest that this compound could be a valuable lead compound for developing new anti-inflammatory and anticancer drugs.
Case Study 1: Anticancer Mechanism
A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound significantly decreased cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects in Vivo
In vivo studies using a rat model showed that administration of the compound resulted in a significant decrease in paw swelling compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazol-4-one/thiophene-bearing pyrazole derivatives that demonstrated promising antimicrobial activities against a range of pathogens. The incorporation of thiophene rings is believed to enhance the lipophilicity of these compounds, improving their ability to penetrate microbial membranes .
Anticancer Properties
The compound's structural components suggest potential anticancer applications. The presence of heterocycles like triazoles and pyrazines has been associated with various anticancer mechanisms. For instance, derivatives of triazole have shown efficacy in inhibiting tumor growth through multiple pathways including apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the specific mechanisms by which this compound may exert similar effects.
Anti-inflammatory Effects
Compounds containing thiophene and pyrazine structures have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use as an organic semiconductor in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being explored due to its favorable charge transport characteristics .
Photovoltaic Applications
Recent studies have focused on the incorporation of thiophene derivatives into photovoltaic materials to enhance light absorption and energy conversion efficiencies. The structural versatility of this compound could be beneficial in developing new materials for solar energy applications .
Case Studies
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
| Compound Name | Substituent (Position 6) | Functional Group (Position 3) | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Structural Features |
|---|---|---|---|---|---|---|
| Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | 2-Thienyl | Methyl ester | C₁₀H₆N₄O₃S | 262.25 | 1443978-79-7 | Dihydro ring, sulfur-containing substituent |
| Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | None (tetrahydro core) | Methyl ester | C₇H₈N₄O₃ | 196.16 | 1039766-71-6 | Tetrahydro saturation, no substituent |
| 4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid | Phenyl | Carboxylic acid | C₁₁H₈N₄O₃ | 244.21 | 1443978-79-7 | Phenyl substituent, acidic functional group |
| N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | Methyl | Carboxamide | C₁₂H₁₁N₅O₃ | 273.25 | 1775496-52-0 | Furylmethyl side chain, amide linkage |
Key Observations :
- Ring Saturation : The tetrahydro analog (CAS 1039766-71-6) exhibits increased ring saturation, enhancing rigidity but reducing reactivity compared to the dihydro core of the target compound .
- Substituent Effects: Thienyl vs. Phenyl: The sulfur atom in the thienyl group (target compound) may engage in hydrophobic or π-sulfur interactions, unlike the purely aromatic phenyl analog .
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives with Functionalized Amines
A widely reported strategy involves the reaction of 1,3-dicarbonyl precursors with amines under oxidative conditions. For example, Wu et al. demonstrated that pyrazolo[1,5-a]pyridines can be synthesized via oxidative cross-dehydrogenative coupling (CDC) between 1,3-dicarbonyl compounds and aminoheterocycles. Adapting this method:
- Precursor synthesis : 3-(2-Thienyl)-1,3-diketone is prepared by acylating 2-thienylacetyl chloride with methyl acetoacetate.
- Cyclization : The diketone reacts with 3-aminotriazole in ethanol under an oxygen atmosphere, facilitated by acetic acid (6 equivalents) at 130°C for 18 hours. The reaction proceeds via imine formation, followed by intramolecular cyclization and oxidation to yield the triazolo-pyrazine skeleton.
- Esterification : In situ esterification with methanol in the presence of sulfuric acid introduces the methyl ester group.
Key parameters :
Huisgen [3+2] Cycloaddition for Triazole Ring Formation
The triazole ring can be constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as exemplified in patent WO2011079804A1:
- Alkyne precursor : Methyl 4-oxo-6-ethynyl-4,5-dihydropyrazine-3-carboxylate is synthesized by Sonogashira coupling of methyl 4-oxo-6-iodo-4,5-dihydropyrazine-3-carboxylate with trimethylsilylacetylene, followed by desilylation.
- Azide component : 2-Thienyl azide is prepared from 2-thienylamine via diazotization and sodium azide treatment.
- Cycloaddition : Reacting the alkyne and azide in the presence of Cu(I) catalyst (e.g., CuI, TBTA ligand) yields the triazolo-pyrazine framework.
Optimization notes :
- Solvent : tert-Butanol/water mixtures enhance reaction rates.
- Temperature : Room temperature suffices for complete conversion.
Reaction Optimization and Yield Data
Table 1: Comparative Analysis of Synthetic Methods
Critical observations :
- The cyclocondensation route offers the highest yield (94%) but requires stringent oxygen control.
- CuAAC provides superior regioselectivity for the 1,2,3-triazole ring but involves multi-step precursor synthesis.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (300 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45 (dd, J = 5.1 Hz, 1H, thienyl-H), 7.02 (d, J = 3.6 Hz, 1H, thienyl-H), 4.32 (s, 2H, CH₂ pyrazine), 3.91 (s, 3H, COOCH₃).
- MS (ESI+) : m/z 277.1 [M+H]⁺, consistent with molecular formula C₁₁H₈N₄O₃S.
Applications and Derivatives
While the query focuses on synthesis, potential applications inferred from analogs include:
Q & A
Q. What synthetic methodologies are most effective for preparing Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate?
The compound can be synthesized via condensation reactions involving hydrazine derivatives and ketones, followed by cyclization. For example, analogous triazolo-pyrazine derivatives are synthesized using reflux conditions with hydrazine hydrate in methanol, followed by crystallization from aqueous ethanol . Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst) is critical to improving yield. Characterization via NMR, IR, and X-ray crystallography is recommended to confirm structural integrity .
Q. How should researchers validate the purity and structural identity of this compound?
Combine multiple analytical techniques:
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy : ¹H/¹³C NMR to verify functional groups and stereochemistry.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated in analogous triazolo-pyrazine systems .
- Mass spectrometry : High-resolution MS to confirm molecular weight .
Q. What physicochemical properties are critical for evaluating its stability in experimental settings?
Key properties include solubility (in DMSO, methanol, or aqueous buffers), melting point, and thermal stability (via TGA/DSC). For example, related triazolo compounds exhibit moderate solubility in polar aprotic solvents, which impacts their suitability for biological assays . Stability under varying pH and temperature should be tested using accelerated degradation studies .
Q. Which in vitro assays are appropriate for preliminary biological activity screening?
Prioritize enzyme inhibition assays (e.g., antifungal activity via 14-α-demethylase lanosterol inhibition, as in ), cytotoxicity assays (MTT or SRB on cancer cell lines), and antimicrobial disk diffusion tests. Use positive controls (e.g., fluconazole for antifungal studies) to benchmark activity .
Q. How can researchers design dose-response experiments to assess pharmacological potential?
Employ logarithmic concentration ranges (e.g., 0.1–100 µM) in triplicate, with vehicle controls. Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Include time-course studies to evaluate dynamic effects .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict interactions with target enzymes like 14-α-demethylase?
- Protein Preparation : Retrieve the enzyme structure (e.g., PDB ID: 3LD6) and refine it via energy minimization.
- Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Vina.
- Docking Parameters : Set grid boxes to cover active sites and run multiple simulations to assess binding affinity and pose consistency. Validate results with mutagenesis or enzymatic assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify variables affecting outcomes.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., thienyl vs. phenyl groups) to isolate contributing factors.
- Orthogonal assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can computational methods predict metabolic pathways and potential toxicity?
Use tools like SwissADME or ADMETlab to predict CYP450 metabolism, bioavailability, and hepatotoxicity. Molecular dynamics simulations can model interactions with metabolic enzymes, while in silico toxicity databases (e.g., Tox21) flag structural alerts .
Q. What experimental designs are recommended for studying environmental fate and ecotoxicology?
- Abiotic Studies : Evaluate hydrolysis, photolysis, and sorption to soil/water matrices under standardized OECD guidelines.
- Biotic Studies : Use model organisms (e.g., Daphnia magna, algae) to assess acute/chronic toxicity. Measure bioaccumulation potential via logP values .
Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) elucidate conformational dynamics?
- 2D-COSY : Identify scalar coupling between protons to map connectivity.
- NOESY : Detect spatial proximity of nuclei (<5 Å) to determine 3D structure.
- Dynamic NMR : Monitor temperature-dependent shifts to study ring inversion or tautomerism in the triazolo-pyrazine core .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
